1-アジド-4,7,10-トリオキサ-13-トリデカンアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

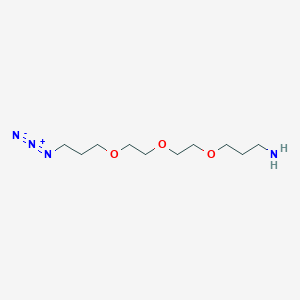

1-Azido-4,7,10-trioxa-13-tridecanamine is a chemical compound with the molecular formula C10H22N4O3 and a molecular weight of 246.3 g/mol . It is also known by its IUPAC name, 1-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}-3-azidopropane . This compound is typically a light yellow oil and is stored at temperatures between 0 - 8 °C .

科学的研究の応用

1-Azido-4,7,10-trioxa-13-tridecanamine has several applications in scientific research:

作用機序

Target of Action

1-Azido-4,7,10-trioxa-13-tridecanamine, also known as Azido-C1-PEG3-C3-NH2, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .

Mode of Action

Azido-C1-PEG3-C3-NH2 is a click chemistry reagent, meaning it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is used to connect the two different ligands in a PROTAC . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-C1-PEG3-C3-NH2 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using Azido-C1-PEG3-C3-NH2 to create PROTACs, specific proteins can be targeted for degradation, altering the biochemical pathways in which they are involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTAC would depend on the specific ligands used and the protein target .

Result of Action

The result of the action of Azido-C1-PEG3-C3-NH2, when used in the synthesis of a PROTAC, is the selective degradation of a specific protein target . This can have a variety of molecular and cellular effects, depending on the function of the degraded protein .

Action Environment

The action of Azido-C1-PEG3-C3-NH2, and the PROTACs it helps create, can be influenced by various environmental factors. These include the presence of the necessary enzymes for the click chemistry reactions, the presence of the target protein, and the overall cellular environment . Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action, efficacy, and stability of Azido-C1-PEG3-C3-NH2 and the resulting PROTAC .

準備方法

The synthesis of 1-Azido-4,7,10-trioxa-13-tridecanamine involves multiple steps. One common method includes the reaction of 4,7,10-trioxa-1,13-tridecanediamine with an azide source . The reaction conditions often involve the use of solvents like methanol and catalysts such as manganese complexes . The reaction mixture is typically refluxed at elevated temperatures (e.g., 150 °C) for an extended period (e.g., 24 hours) to ensure complete conversion .

化学反応の分析

1-Azido-4,7,10-trioxa-13-tridecanamine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

類似化合物との比較

1-Azido-4,7,10-trioxa-13-tridecanamine can be compared with other similar compounds, such as:

4,7,10-Trioxa-1,13-tridecanediamine: This compound is structurally similar but lacks the azido group, making it less reactive in certain types of chemical reactions.

1,13-Diamino-4,7,10-trioxatridecane: Another similar compound that contains two amino groups instead of an azido group, affecting its reactivity and applications.

The uniqueness of 1-Azido-4,7,10-trioxa-13-tridecanamine lies in its azido group, which provides distinct reactivity and versatility in various chemical and biological applications.

生物活性

1-Azido-4,7,10-trioxa-13-tridecanamine (CAS No. 1162336-72-2), also known as N3-TOTA, is a compound that has garnered attention for its potential biological activities, particularly in drug delivery systems and nanomedicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in therapeutic contexts, and relevant research findings.

- Molecular Formula : C₁₀H₂₂N₄O₃

- Molecular Weight : 246.30 g/mol

- Structure : The compound contains an azido group (-N₃) which is known for its bioorthogonal reactivity, allowing it to participate in click chemistry reactions.

The biological activity of 1-Azido-4,7,10-trioxa-13-tridecanamine is primarily attributed to its azido group, which enables bioorthogonal reactions. This property is advantageous for labeling and tracking biological molecules in various applications:

- Bioorthogonal Chemistry : The azido group can undergo reactions with strained alkynes in click chemistry, facilitating the conjugation of drugs to targeting moieties or carriers.

- Enhanced Lipophilicity : The structure of the compound increases its ability to cross cell membranes, enhancing its bioavailability and therapeutic potential .

Applications in Nanomedicine

1-Azido-4,7,10-trioxa-13-tridecanamine has been utilized in developing nanocarriers for targeted drug delivery systems. Notable studies include:

- Nanogel Formulations : Research indicates that nanogels functionalized with N3-TOTA exhibit controlled drug release properties and improved penetration into tumor tissues. These nanogels can degrade in the presence of matrix metalloproteinases (MMPs), which are overexpressed in many tumors .

Table 1: Summary of Nanogel Studies Involving N3-TOTA

| Study Reference | Type of Nanogel | Drug Loaded | Release Mechanism | Tumor Penetration |

|---|---|---|---|---|

| MMP-sensitive | Doxorubicin | pH-dependent | Enhanced | |

| Multistage | Various | Enzymatic | Deeper penetration |

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that formulations containing 1-Azido-4,7,10-trioxa-13-tridecanamine are not cytotoxic to normal cells. For instance:

- Cell Viability Assays : Using Vero cells (African green monkey kidney cells), studies indicated that the compound did not exhibit significant cytotoxic effects at therapeutic concentrations .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 1-Azido-4,7,10-trioxa-13-tridecanamine in various therapeutic contexts:

- Tumor Targeting : A study involving radiolabeled PEGylated liposomes demonstrated that conjugation with N3-TOTA improved tumor accumulation rates significantly compared to non-functionalized controls. The highest accumulation was observed in head and neck cancers .

- Contrast Agent Development : Research has shown that dendrimers based on this compound can serve as effective contrast agents for magnetic resonance imaging (MRI), exhibiting favorable relaxivity values without cytotoxicity risks associated with traditional gadolinium-based agents .

特性

IUPAC Name |

3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXPLUVBIHOQFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。